molecular formula C24H19P B081920 2-(Diphenylphosphino)biphenyl CAS No. 13885-09-1

2-(Diphenylphosphino)biphenyl

Cat. No. B081920
CAS RN: 13885-09-1
M. Wt: 338.4 g/mol
InChI Key: FNCQSSIMHQVKGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Diphenylphosphino)biphenyl derivatives involves several key strategies, including one-pot procedures and the use of coupling reactions catalyzed by metal complexes. A notable method includes the lithiation of parent heterocycles followed by reaction with dichlorophenylphosphine, showcasing the versatility and adaptability of synthetic approaches to create these compounds (Wong, Ortgies, & Forgione, 2012).

Molecular Structure Analysis

The molecular structure of 2-(Diphenylphosphino)biphenyl complexes has been elucidated through various techniques, including single-crystal X-ray diffraction. These studies reveal that the phosphine ligands can adopt specific orientations relative to the metal center, influencing the overall geometry and electronic properties of the complexes. The coordination environment and the ligand's ability to adopt cis or trans configurations play significant roles in determining the reactivity and catalytic properties of these complexes.

Chemical Reactions and Properties

2-(Diphenylphosphino)biphenyl compounds participate in a range of chemical reactions, forming complexes with different metals. These reactions often lead to catalytically active species that facilitate various transformations, including alkene hydrocarboxylation and cross-coupling reactions. The phosphine ligands' electronic and steric properties significantly influence the selectivity and efficiency of these catalytic processes (Dyer, Fawcett, & Hanton, 2005).

Scientific Research Applications

Application 1: Perovskite Nanocrystal LEDs

  • Summary of the Application : DPB is used as a ligand to passivate CsPbI3 perovskite nanocrystals (PNCs) in the production of light-emitting diodes (LEDs). The introduction of DPB increases the delocalized properties of the PNC surface and significantly improves the charge transport of the PNCs .
  • Methods of Application : The PNCs are treated with DPB, which forms bonds with the surface of the PNCs. This treatment increases the formation energy of iodine vacancy defects and improves the photoluminescence quantum yield of PNCs up to 93% .
  • Results or Outcomes : The DPB passivated CsPbI3 NCs based top-emitting LEDs exhibited a peak external quantum efficiency (EQE) of 22.8%, a maximum luminance of 15,204 cd m−2, and an extremely low-efficiency roll-off of 2.6% at the current density of 500 mA cm−2 .

Application 2: Organic Chemical Synthesis Intermediate

  • Summary of the Application : DPB is used as an intermediate in organic chemical synthesis .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Unfortunately, the sources did not provide detailed information on the methods of application or experimental procedures .
  • Results or Outcomes : The outcomes also depend on the specific synthesis. The sources did not provide detailed information on the results or outcomes obtained .

Application 3: Ligand for Efficient Perovskite Nanocrystal LEDs

  • Summary of the Application : DPB is used as a ligand to increase the delocalized properties of the surface of CsPbI3 perovskite nanocrystals (PNCs), which significantly improves the charge transport of the PNCs .
  • Methods of Application : The introduction of additional benzene rings (DPB) to the PNCs increases the formation energy of iodine vacancy defects and improves the photoluminescence quantum yield of PNCs up to 93% .
  • Results or Outcomes : The DPB passivated CsPbI3 NCs based top-emitting LEDs exhibited a peak external quantum efficiency (EQE) of 22.8%, a maximum luminance of 15,204 cd m−2, and an extremely low-efficiency roll-off of 2.6% at the current density of 500 mA cm−2 .

Application 4: Biological and Medicinal Applications

  • Summary of the Application : Biphenyl derivatives, including DPB, are used in the synthesis of a wide range of drugs and products for agriculture .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
  • Results or Outcomes : A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

Application 5: Ligand for Efficient Perovskite Nanocrystal LEDs

  • Summary of the Application : DPB is used as a ligand to increase the delocalized properties of the surface of CsPbI3 perovskite nanocrystals (PNCs), which significantly improves the charge transport of the PNCs .
  • Methods of Application : The introduction of additional benzene rings (DPB) to the PNCs increases the formation energy of iodine vacancy defects and improves the photoluminescence quantum yield of PNCs up to 93% .
  • Results or Outcomes : The DPB passivated CsPbI3 NCs based top-emitting LEDs exhibited a peak external quantum efficiency (EQE) of 22.8%, a maximum luminance of 15,204 cd m−2, and an extremely low-efficiency roll-off of 2.6% at the current density of 500 mA cm−2 .

Application 6: Biological and Medicinal Applications

  • Summary of the Application : Biphenyl derivatives, including DPB, are used in the synthesis of a wide range of drugs and products for agriculture .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
  • Results or Outcomes : A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

Safety And Hazards

“2-(Diphenylphosphino)biphenyl” can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If in eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice or attention .

properties

IUPAC Name

diphenyl-(2-phenylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19P/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCQSSIMHQVKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514265
Record name ([1,1'-Biphenyl]-2-yl)(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diphenylphosphino)biphenyl

CAS RN

13885-09-1
Record name ([1,1'-Biphenyl]-2-yl)(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Diphenylphosphino)biphenyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
L Qi, Q Li, X Hong, L Liu, XX Zhong… - Journal of …, 2016 - Taylor & Francis
Highly emissive three-coordinate copper halide complexes with a bidentate phosphine ligand have attracted attention. Here, a series of three-coordinate mono- and dinuclear copper …
Number of citations: 10 www.tandfonline.com
G Keglevich, A Kerényi, H Szelke, K Ludányi… - Journal of …, 2006 - Elsevier
2-Diphenylphosphino-2′-hydroxybiphenyl (2), become readily available via a ring opening reaction of a dibenzo[ce][1,2]oxaphosphorine, was utilized as P-ligand in complexation with …
Number of citations: 20 www.sciencedirect.com
K Nozaki, N Sakai, T Nanno… - Journal of the …, 1997 - ACS Publications
A new chiral phosphine−phosphite ligand, (R)-2-(diphenylphosphino)-1,1‘-binaphthalen-2‘-yl (S)-1,1‘-binaphthalene-2,2‘-diyl phosphite [(R,S)-BINAPHOS, (R,S)-2a], was synthesized. …
Number of citations: 518 pubs.acs.org
L Yan, J He, XF Liu, YL Li, ZQ Jiang… - Journal of Coordination …, 2019 - Taylor & Francis
In this article, five diiron 1,2-dithiolate complexes containing phosphine ligands are reported. Treatment of complex [Fe 2 (CO) 6 (μ-SCH 2 CH 2 S)] (1) with the phosphine ligands tris(4-…
Number of citations: 5 www.tandfonline.com
Y Wang, W Yuan, HF Zheng, DQ Shi - Synthesis, 2012 - thieme-connect.com
The bifunctional phosphine catalyst 2′-(diphenylphosphino)biphenyl-2-ol was used in an effective synthesis of highly functionalized cyclohexanols through a cascade Michael–Henry …
Number of citations: 7 www.thieme-connect.com
HM Lin, C Mu, A Li, XF Liu, YL Li, ZQ Jiang… - Transition Metal …, 2019 - Springer
In this paper, four diiron toluene-3,4-dithiolate complexes with phosphine ligands were synthesized and characterized. Treatment of complex [Fe 2 (CO) 6 {μ-SC 6 H 3 (CH 3 )S}] (1) with …
Number of citations: 6 link.springer.com
P Lu, T Li, M Lu, C Ruan, S Sun, Z Wu… - Light: Science & …, 2023 - nature.com
Considering the multi-functionalization of ligands, it is crucial for ligand molecular design to reveal the landscape of anchoring sites. Here, a typical triphenylphosphine (TPP) ligand was …
Number of citations: 7 www.nature.com
D Chen, WX Chai, L Song - Transition Metal Chemistry, 2018 - Springer
A series of copper(I) coordination complexes, CuI(Phen)[2-(Dpp)bp] (1) (Phen = phenanthroline, 2-(Dpp)bp = 2-(Diphenylphosphino)-biphenyl), Cu 2 I 2 (Phen)[2-(Dpp)bp] (2), CuI(2-PBI…
Number of citations: 12 link.springer.com
BL Chen, L Liu, XX Zhong, AM Asiri… - Journal of …, 2017 - Taylor & Francis
Copper(I) halide complexes having thermally activated delayed fluorescence (TADF) and phosphorescence have attracted much attention. Here, a series of four-coordinate dinuclear …
Number of citations: 7 www.tandfonline.com
Q Li, L Liu, XX Zhong, FB Li, AM Asiri… - Journal of Inorganic and …, 2017 - Springer
A series of neutral luminescent tetranuclear and mononuclear copper(I) halide complexes, [Cu 4 I 4 (dpna) 4 ] (1) and [CuX(dpna) 2 ] dpna = 1-(diphenylphosphino)naphthalene, X = Br (…
Number of citations: 5 link.springer.com

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